molecular formula C26H28Cl2N4O4 B12041751 (+/-)-Ketoconazole-d4 (piperazine-3,3,5,5-d4)

(+/-)-Ketoconazole-d4 (piperazine-3,3,5,5-d4)

Cat. No.: B12041751
M. Wt: 535.5 g/mol
InChI Key: XMAYWYJOQHXEEK-DNYYUWHPSA-N
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Description

(+/-)-Ketoconazole-d4 (piperazine-3,3,5,5-d4) is a deuterated form of ketoconazole, an antifungal medication used to treat a variety of fungal infections. The deuterated version contains deuterium atoms, which are isotopes of hydrogen, making it useful in scientific research, particularly in the fields of pharmacokinetics and metabolic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+/-)-Ketoconazole-d4 (piperazine-3,3,5,5-d4) involves the incorporation of deuterium atoms into the piperazine ring. This can be achieved through various synthetic routes, including the use of deuterated reagents and catalysts. The reaction conditions typically involve controlled temperatures and pressures to ensure the selective incorporation of deuterium atoms.

Industrial Production Methods

Industrial production of (+/-)-Ketoconazole-d4 (piperazine-3,3,5,5-d4) follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and ensure the purity of the final product. Quality control measures are implemented to monitor the incorporation of deuterium atoms and the overall yield of the compound.

Chemical Reactions Analysis

Types of Reactions

(+/-)-Ketoconazole-d4 (piperazine-3,3,5,5-d4) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different metabolites.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Substitution reactions can occur at the deuterated positions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions include various deuterated metabolites and derivatives of ketoconazole, which can be used in further research and development.

Scientific Research Applications

(+/-)-Ketoconazole-d4 (piperazine-3,3,5,5-d4) has several scientific research applications, including:

    Pharmacokinetics: The compound is used to study the absorption, distribution, metabolism, and excretion of ketoconazole in the body.

    Metabolic Studies: Deuterated compounds are valuable in tracing metabolic pathways and identifying metabolites.

    Drug Development: The compound is used in the development of new antifungal agents and other pharmaceuticals.

    Isotope Labeling: Deuterium labeling is used in various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Mechanism of Action

The mechanism of action of (+/-)-Ketoconazole-d4 (piperazine-3,3,5,5-d4) is similar to that of ketoconazole. It inhibits the synthesis of ergosterol, a key component of fungal cell membranes, by blocking the enzyme lanosterol 14α-demethylase. This leads to the disruption of the fungal cell membrane and ultimately the death of the fungal cells.

Comparison with Similar Compounds

Similar Compounds

    Ketoconazole: The non-deuterated form of the compound.

    Itraconazole: Another antifungal agent with a similar mechanism of action.

    Fluconazole: A triazole antifungal with a broader spectrum of activity.

Uniqueness

(+/-)-Ketoconazole-d4 (piperazine-3,3,5,5-d4) is unique due to the presence of deuterium atoms, which provide distinct advantages in scientific research. The deuterium atoms enhance the stability of the compound and allow for precise tracking in metabolic studies. This makes it a valuable tool in pharmacokinetics, drug development, and isotope labeling applications.

Biological Activity

(+/-)-Ketoconazole-d4 is a deuterated form of ketoconazole, an antifungal agent that also exhibits significant effects on steroidogenesis through its inhibition of cytochrome P450 enzymes. This article explores the biological activity of (+/-)-Ketoconazole-d4, focusing on its pharmacokinetics, mechanism of action, and potential therapeutic applications.

Ketoconazole primarily functions as an antifungal agent by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes. It achieves this by selectively inhibiting several cytochrome P450 enzymes, particularly CYP3A4 and CYP17. The stereochemistry of ketoconazole significantly influences its selectivity and potency against these enzymes. Research indicates that the different stereoisomers of ketoconazole exhibit varying degrees of inhibition on steroid biosynthesis pathways, which can lead to diverse biological effects .

Pharmacokinetics

The pharmacokinetics of (+/-)-Ketoconazole-d4 has been studied in various contexts. A notable study demonstrated that concomitant administration of ketoconazole significantly increases the systemic exposure to drugs metabolized by CYP3A4. For instance, when administered alongside mifepristone, ketoconazole increased the maximum concentration (CmaxC_{max}) and area under the curve (AUC) for mifepristone by 28% and 38%, respectively . This interaction underscores the importance of considering drug-drug interactions in therapeutic settings.

Biological Activity

The biological activity of (+/-)-Ketoconazole-d4 extends beyond antifungal properties. Recent studies have highlighted its potential in cancer therapy, particularly in targeting glioblastoma (GBM). Ketoconazole has been shown to inhibit tumor cell proliferation and metabolism in GBM models, leading to increased survival rates in treated mice. The mechanism appears to involve the downregulation of metabolic pathways regulated by hexokinase 2 (HK2), a key player in tumor metabolism .

Table 1: Summary of Biological Activities

Biological ActivityEffectReference
AntifungalInhibition of ergosterol synthesis
CYP3A4 InhibitionIncreased exposure to co-administered drugs
AntitumorReduced tumor growth in GBM models

Case Studies

  • Drug Interaction with Mifepristone : A clinical study evaluated the effects of ketoconazole on mifepristone pharmacokinetics. The study involved healthy male participants who received mifepristone alone and then in combination with ketoconazole. Results indicated significant increases in systemic exposure to mifepristone when combined with ketoconazole, highlighting the need for dosage adjustments in clinical settings .
  • Glioblastoma Treatment : In a preclinical model, treatment with ketoconazole resulted in a marked decrease in tumor cell proliferation and enhanced apoptosis among GBM cells. This study suggests that repurposing ketoconazole could be beneficial for patients with aggressive brain tumors .

Properties

Molecular Formula

C26H28Cl2N4O4

Molecular Weight

535.5 g/mol

IUPAC Name

1-[3,3,5,5-tetradeuterio-4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]ethanone

InChI

InChI=1S/C26H28Cl2N4O4/c1-19(33)31-10-12-32(13-11-31)21-3-5-22(6-4-21)34-15-23-16-35-26(36-23,17-30-9-8-29-18-30)24-7-2-20(27)14-25(24)28/h2-9,14,18,23H,10-13,15-17H2,1H3/t23-,26-/m0/s1/i12D2,13D2

InChI Key

XMAYWYJOQHXEEK-DNYYUWHPSA-N

Isomeric SMILES

[2H]C1(CN(CC(N1C2=CC=C(C=C2)OC[C@H]3CO[C@](O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl)([2H])[2H])C(=O)C)[2H]

Canonical SMILES

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OCC3COC(O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl

Origin of Product

United States

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